N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide
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Overview
Description
“N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3311~3,7~]decan-1-yl)acetamide” is a complex organic compound that features a benzoxazole ring, a cyclohexadienone moiety, and a tricyclodecane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the cyclohexadienone moiety, and the attachment of the tricyclodecane structure. Each step would require specific reagents and conditions, such as:
Formation of Benzoxazole Ring: This could involve the condensation of an o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Cyclohexadienone Moiety: This might be achieved through a Diels-Alder reaction followed by oxidation.
Attachment of Tricyclodecane Structure: This could involve a series of substitution reactions and cyclization steps.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole ring or the cyclohexadienone moiety.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Various substitution reactions could occur, especially at the benzoxazole ring and the cyclohexadienone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry
In industry, it might find applications in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound exhibits antimicrobial activity, it might act by disrupting bacterial cell walls or inhibiting essential enzymes. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole rings.
Cyclohexadienone Derivatives: Molecules featuring the cyclohexadienone moiety.
Tricyclodecane Derivatives: Compounds with the tricyclodecane structure.
Uniqueness
The uniqueness of “N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[331
Properties
CAS No. |
593238-71-2 |
---|---|
Molecular Formula |
C27H29N3O3S |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-[[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C27H29N3O3S/c1-15-2-5-23-21(6-15)29-25(33-23)20-4-3-19(10-22(20)31)28-26(34)30-24(32)14-27-11-16-7-17(12-27)9-18(8-16)13-27/h2-6,10,16-18,31H,7-9,11-14H2,1H3,(H2,28,30,32,34) |
InChI Key |
UTKUWLGXWXHANO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)NC(=S)NC(=O)CC45CC6CC(C4)CC(C6)C5)O |
Origin of Product |
United States |
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